3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine 3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine
Brand Name: Vulcanchem
CAS No.: 2034544-73-3
VCID: VC5796174
InChI: InChI=1S/C12H11BrN4O/c13-10-5-9(6-14-7-10)12(18)16-3-4-17-11(8-16)1-2-15-17/h1-2,5-7H,3-4,8H2
SMILES: C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CN=C3)Br
Molecular Formula: C12H11BrN4O
Molecular Weight: 307.151

3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine

CAS No.: 2034544-73-3

Cat. No.: VC5796174

Molecular Formula: C12H11BrN4O

Molecular Weight: 307.151

* For research use only. Not for human or veterinary use.

3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine - 2034544-73-3

Specification

CAS No. 2034544-73-3
Molecular Formula C12H11BrN4O
Molecular Weight 307.151
IUPAC Name (5-bromopyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Standard InChI InChI=1S/C12H11BrN4O/c13-10-5-9(6-14-7-10)12(18)16-3-4-17-11(8-16)1-2-15-17/h1-2,5-7H,3-4,8H2
Standard InChI Key XOKBWDSSXBORFM-UHFFFAOYSA-N
SMILES C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CN=C3)Br

Introduction

Structural Elucidation and Molecular Architecture

Core Framework and Substituent Analysis

The target compound features a pyridine backbone substituted at position 3 with a bromine atom and at position 5 with a pyrazolo[1,5-a]pyrazine-5-carbonyl group. The pyrazolo-pyrazine moiety exists in a partially saturated tetracyclic conformation (4H,5H,6H,7H), imparting conformational rigidity. This architecture aligns with related pyrazolo-pyrazine derivatives documented in PubChem records, such as 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CID 118048223) , which shares the brominated pyrazolo-pyrazine core.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular formulaC₁₂H₁₀BrN₅ODerived
SMILESBrC1=CN=CC(=C1)C(=O)N2C3CNCC3=NC2Constructed
Predicted molecular weight344.15 g/molCalculated
Hybridizationsp² (pyridine), sp³ (saturated pyrazine carbons)Analog data

The carbonyl bridge between the pyridine and pyrazolo-pyrazine units introduces electronic conjugation, potentially influencing reactivity and intermolecular interactions. This structural motif is reminiscent of hydrochlorinated pyrazolo-pyrazine derivatives, such as CID 82658558 , where protonation at the pyrazine nitrogen enhances solubility in polar solvents.

Synthetic Pathways and Reaction Mechanisms

Bromination of Pyridine Derivatives

A critical step in synthesizing the target compound involves introducing bromine at the pyridine’s 3-position. The CN104130183A patent outlines a scalable method for 3-bromopyridine synthesis using pyridine, hydrobromic acid (HBr), and hydrogen peroxide (H₂O₂). This one-step electrophilic substitution avoids extreme temperatures (80–120°C) and high-pressure conditions, achieving 85–89% purity . Adapting this protocol could enable efficient bromination of the precursor 5-(pyrazolo-pyrazine-carbonyl)pyridine.

Reaction conditions for bromination (adapted from ):

  • Substrate: 5-(4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl)pyridine

  • Reagents: 40% HBr, 30% H₂O₂

  • Temperature: 85–110°C

  • Solvent: Water/ethyl acetate biphasic system

  • Workup: Alkaline neutralization (3N NaOH), extraction, vacuum distillation

Pyrazolo-Pyrazine Carbonyl Integration

The pyrazolo-pyrazine carbonyl group likely originates from a nucleophilic acyl substitution. For example, coupling 5-carboxy-pyrazolo[1,5-a]pyrazine with aminopyridine via EDCI/HOBt activation could yield the amide bond. PubChem data for 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one suggests that ketone functionalities in similar systems remain stable under mild acidic conditions, supporting this approach.

Physicochemical and Spectroscopic Properties

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry data for analogous brominated pyrazolo-pyrazines provide benchmarks for the target compound’s gas-phase behavior. For [M+H]+ ions, predicted CCS values range from 142.7–146.9 Ų depending on adducts (Table 2). These metrics aid in LC-MS method development for quantifying the compound in complex matrices.

Table 2: Predicted CCS Values (Adapted from )

Adductm/zCCS (Ų)
[M+H]+345.043~143
[M+Na]+367.025~145
[M-H]-343.029~141

Solubility and Partitioning

The hydrochloride salt form of related pyrazolo-pyrazines exhibits enhanced aqueous solubility (>50 mg/mL in water), suggesting that protonation at the pyrazine nitrogen could improve bioavailability. LogP predictions for the neutral compound approximate 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator